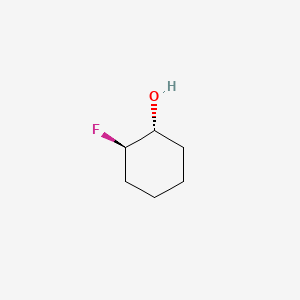

trans-2-Fluorocyclohexanol

Overview

Description

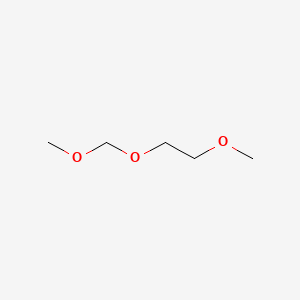

Trans-2-Fluorocyclohexanol is an organic compound with the molecular formula C6H11FO and a molecular weight of 118.15 . It is also known by its synonyms 2-fluorocyclohexan-1-ol and TRANS-2-FLUOROCYCLOHEXANOL .

Synthesis Analysis

Trans-2-Fluorocyclohexanol can be prepared from cis-2-fluorocyclohexylamine using a Mitsunobu–Gabriel reaction .Molecular Structure Analysis

The trans-2-Fluorocyclohexanol molecule contains a total of 19 bonds. There are 8 non-H bonds, 1 six-membered ring, 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis

The conformational behavior of trans-2-Fluorocyclohexanol has been studied using 1H and 13C NMR spectra . The proportions of the ax–ax and eq–eq conformers were obtained from the low-temperature spectra .Physical And Chemical Properties Analysis

Trans-2-Fluorocyclohexanol is a crystal with a boiling point of 166°C and a melting point of 21°C . It has a density of 1.04 and a refractive index of 1.4446 .Scientific Research Applications

Chemical Research

“trans-2-Fluorocyclohexanol” is a chemical compound with the formula C₆H₁₁FO and molecular weight of 118.15 g/mol . It is used in various chemical research applications due to its unique properties .

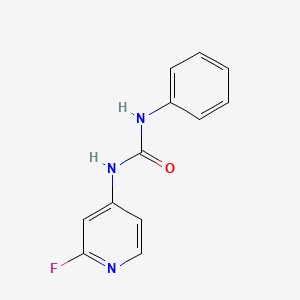

Fluorescent Compound Development

In a study titled “Development of FluoAHRL: A Novel Synthetic Fluorescent Compound That Activates AHR and Potentiates Anti-Inflammatory T Regulatory Cells”, “trans-2-Fluorocyclohexanol” was used in the development of a novel synthetic fluorescent compound . This compound, termed “FluoAHRL”, was designed to emit fluorescence in the near-infrared .

AHR Ligand Research

The same study also explored the use of “trans-2-Fluorocyclohexanol” in the research of Aryl Hydrocarbon Receptor (AHR) ligands . The AHR ligands, upon binding, induce distinct gene expression profiles orchestrated by the AHR, leading to a spectrum of pro- or anti-inflammatory effects .

Anti-Inflammatory Research

The “FluoAHRL” compounds synthesized using “trans-2-Fluorocyclohexanol” were evaluated for their anti-inflammatory effects . These compounds were shown to potentiate anti-inflammatory T regulatory cells .

In Silico Docking Studies

The AHR agonist activity of the “FluoAHRL” compounds was first predicted using in silico docking studies . This demonstrates the use of “trans-2-Fluorocyclohexanol” in computational biology and bioinformatics research .

Fluorescence Imaging

The “FluoAHRL” compounds, which emit fluorescence in the near-infrared, can potentially be used in fluorescence imaging . This could be particularly useful in medical and biological research for visualizing cellular and molecular processes .

Safety and Hazards

Trans-2-Fluorocyclohexanol is harmful if swallowed and may cause skin and eye irritation as well as respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

properties

IUPAC Name |

(1R,2R)-2-fluorocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYKFDDTPIOYQV-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-Fluorocyclohexanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one](/img/structure/B3330786.png)

![4-Aminopentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylic acid](/img/structure/B3330810.png)